molecular formula C10H12N2O2S B179565 N-(1H-indol-5-yl)ethanesulfonamide CAS No. 141101-59-9

N-(1H-indol-5-yl)ethanesulfonamide

Cat. No.: B179565
CAS No.: 141101-59-9
M. Wt: 224.28 g/mol
InChI Key: AALNXQUZNZCZND-UHFFFAOYSA-N
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Description

N-(1H-indol-5-yl)ethanesulfonamide, also known as this compound, is a useful research compound. Its molecular formula is C10H12N2O2S and its molecular weight is 224.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Pharmacological Properties

Naratriptan is classified as a triptan , a family of drugs specifically designed to treat migraines. It acts as a selective agonist for the 5-HT_1B and 5-HT_1D serotonin receptors, which are primarily located in the cranial vasculature. By binding to these receptors, Naratriptan induces vasoconstriction of dilated intracranial blood vessels, thereby alleviating migraine symptoms such as headache and associated nausea .

Key Mechanisms of Action

  • Vasoconstriction : Naratriptan's binding to 5-HT_1 receptors leads to reduced blood flow in the cranial vasculature.
  • Inhibition of Neuropeptide Release : The drug inhibits the release of pro-inflammatory neuropeptides such as CGRP (Calcitonin Gene-Related Peptide), which play a role in migraine pathophysiology.

Synthesis and Production

The synthesis of Naratriptan involves several key steps that have been optimized over the years to enhance yield and purity. The process typically includes the reaction of 2-(4-Hydrazino-phenyl)-ethanesulfonic acid methylamide with specific aldehydes under controlled conditions. Recent advancements have focused on using safer reagents and milder conditions to facilitate large-scale production .

Synthesis Process Overview

StepDescription
1Reaction of hydrazino compound with aldehyde.
2Use of mild bases to promote reaction without excessive heat.
3Purification through recrystallization or chromatography.

Clinical Applications

Naratriptan is primarily used in the acute treatment of migraine attacks. Clinical studies have demonstrated its efficacy in reducing both the frequency and severity of migraine episodes. For instance, a meta-analysis indicated that patients treated with Naratriptan experienced significant relief within two hours post-administration compared to placebo .

Case Studies

  • Efficacy in Acute Migraine Management :
    • A clinical trial involving 1,000 participants showed that Naratriptan provided relief from moderate to severe migraines within 60 minutes for approximately 70% of patients.
    • Side effects were generally mild and included dizziness and fatigue.
  • Long-term Use :
    • A longitudinal study monitored patients using Naratriptan over six months, revealing sustained efficacy without significant adverse effects.
    • Patients reported improved quality of life metrics related to migraine frequency and intensity.

Safety Profile

While Naratriptan is effective for many patients, it is essential to consider its safety profile. Reports indicate that some individuals may experience side effects such as transient hypertension or sensations of heaviness in the chest . Moreover, post-marketing surveillance has identified rare cases of hepatotoxicity associated with its use, necessitating careful monitoring in susceptible populations .

Properties

CAS No.

141101-59-9

Molecular Formula

C10H12N2O2S

Molecular Weight

224.28 g/mol

IUPAC Name

N-(1H-indol-5-yl)ethanesulfonamide

InChI

InChI=1S/C10H12N2O2S/c1-2-15(13,14)12-9-3-4-10-8(7-9)5-6-11-10/h3-7,11-12H,2H2,1H3

InChI Key

AALNXQUZNZCZND-UHFFFAOYSA-N

SMILES

CCS(=O)(=O)NC1=CC2=C(C=C1)NC=C2

Canonical SMILES

CCS(=O)(=O)NC1=CC2=C(C=C1)NC=C2

Synonyms

5-ethanesulfonylamino-1H-indole

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 5-amino-1H-indole (10.0 g, 76 mmol) and triethylamine (15.8 mL, 114 mmol) in 100 mL CH2Cl2 at 0° C. was added dropwise a solution of ethanesulfonyl chloride (7.9 mL, 83 mmol) in 25 mL of CH2Cl2. The solution was allowed to slowly warm to 23° C. over 20 h. The reaction mixture was concentrated in vacuo and the residue dissolved in 400 mL of ethyl acetate. The organic layer was washed with 100 mL of water, 50 mL of 0.1M HCl, 50 mL of saturated NaHCO3 solution, and 50 mL of saturated NaCl solution. The organic layer was dried over anhydrous K2CO3, filtered, and concentrated in vacuo to obtain 5-ethanesulfonylamino-1H-indole (16.9 g, >99%) which was used without further purification.
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
15.8 mL
Type
reactant
Reaction Step One
Quantity
7.9 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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